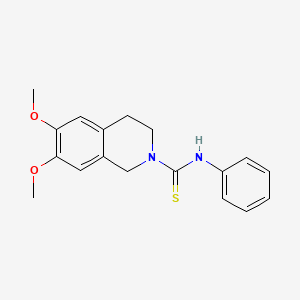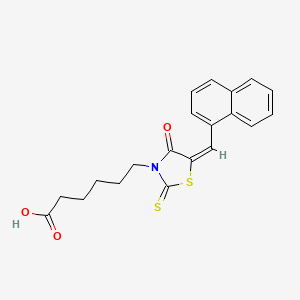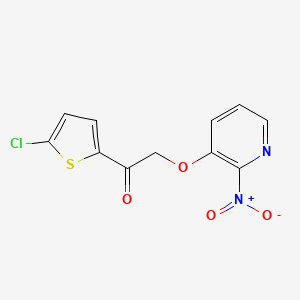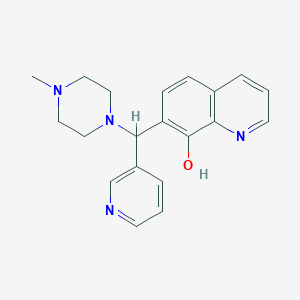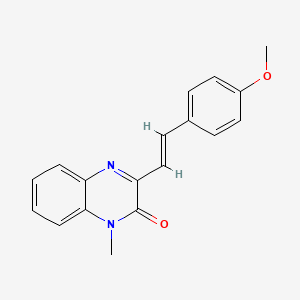![molecular formula C11H9FN2O2S B10817082 6'-Fluorospiro[imidazolidine-4,4'-thiochromane]-2,5-dione CAS No. 69627-84-5](/img/structure/B10817082.png)
6'-Fluorospiro[imidazolidine-4,4'-thiochromane]-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6’-Fluorospiro[imidazolidine-4,4’-thiochromane]-2,5-dione is a synthetic compound characterized by its unique spirocyclic structure, which incorporates both imidazolidine and thiochromane moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6’-Fluorospiro[imidazolidine-4,4’-thiochromane]-2,5-dione typically involves multi-step organic reactions. One common approach is the cyclization of a fluorinated precursor with an imidazolidine derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 6’-Fluorospiro[imidazolidine-4,4’-thiochromane]-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, such as thiols or amines.
Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
6’-Fluorospiro[imidazolidine-4,4’-thiochromane]-2,5-dione has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with specific properties, such as high thermal stability and unique electronic characteristics.
Mechanism of Action
The mechanism of action of 6’-Fluorospiro[imidazolidine-4,4’-thiochromane]-2,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
- 6-Fluorospiro[chroman-4,4’-imidazolidine]-2,2’,5’-trione
- 6-Fluorospiro[chromene-2,4’-piperidine] hydrochloride
Comparison: Compared to similar compounds, 6’-Fluorospiro[imidazolidine-4,4’-thiochromane]-2,5-dione exhibits unique properties due to the presence of both imidazolidine and thiochromane moieties. This dual functionality enhances its reactivity and potential applications in various fields. Additionally, the fluorine atom contributes to its stability and bioactivity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
69627-84-5 |
|---|---|
Molecular Formula |
C11H9FN2O2S |
Molecular Weight |
252.27 g/mol |
IUPAC Name |
6-fluorospiro[2,3-dihydrothiochromene-4,5'-imidazolidine]-2',4'-dione |
InChI |
InChI=1S/C11H9FN2O2S/c12-6-1-2-8-7(5-6)11(3-4-17-8)9(15)13-10(16)14-11/h1-2,5H,3-4H2,(H2,13,14,15,16) |
InChI Key |
VIZLNCBMYFWSNW-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC2=C(C13C(=O)NC(=O)N3)C=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-chloro-3-[(2-chlorophenyl)sulfamoyl]-N-(1-pyridin-4-ylethylideneamino)benzamide](/img/structure/B10817001.png)
![3-(Azepan-1-ylcarbonyl)-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B10817003.png)
![7-(difluoromethyl)-N-(4-ethylphenyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10817009.png)
![3-Allyl-2-((2-oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl)thio)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B10817017.png)
![2-amino-N-[[4-[(9-ethylcarbazol-3-yl)amino]-4-oxobutan-2-ylidene]amino]benzamide](/img/structure/B10817024.png)
![8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,13(17)-tetraen-15-one](/img/structure/B10817034.png)
![7-(difluoromethyl)-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10817038.png)
![5-Ethyl-2-((2-hydroxyethyl)amino)-5-methyl-3-phenyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one](/img/structure/B10817039.png)
